2',4'-Dimethyl-3-Nitro-4-Toluanilide
Description
2',4'-Dimethyl-3-Nitro-4-Toluanilide is a nitro-substituted aromatic amide characterized by a toluamide backbone with methyl groups at the 2' and 4' positions and a nitro group at the 3-position. Its properties can be inferred from structurally related nitroanilides and toluamide derivatives discussed in the literature .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-4-7-14(12(3)8-10)17-16(19)13-6-5-11(2)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUYHCXRFOCYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989813 | |
| Record name | N-(2,4-Dimethylphenyl)-4-methyl-3-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-11-9 | |
| Record name | NSC68263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dimethylphenyl)-4-methyl-3-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-DIMETHYL-3-NITRO-4-TOLUANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethyl-3-Nitro-4-Toluanilide typically involves the nitration of 2’,4’-dimethyl-4-toluidine followed by acylation. The nitration process introduces a nitro group into the aromatic ring, while the acylation step attaches the anilide group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and acyl chlorides for the acylation step.
Industrial Production Methods: Industrial production of 2’,4’-Dimethyl-3-Nitro-4-Toluanilide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 2’,4’-Dimethyl-3-Nitro-4-Toluanilide can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2’,4’-Dimethyl-3-Nitro-4-Toluanilide is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-Nitro-4-Toluanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include nitro-substituted anilides, toluamides, and nitroaromatic amines. Key differences arise from substituent positions, electronic effects, and steric factors. Below is a comparative analysis based on available
Table 1: Comparison of Key Properties
Key Observations :
- Electron-Withdrawing Effects : The nitro group in this compound enhances electrophilicity, similar to analogs in and . This may increase reactivity in nucleophilic substitution or redox reactions .
- Solubility : Methyl groups may improve lipophilicity relative to trifluoromethyl derivatives, which are more hydrophobic .
Research Findings and Trends
Hydrogen Bonding and Crystal Packing
Nitro groups act as strong hydrogen bond acceptors, influencing molecular aggregation. For example, 3-nitrodimethylaniline forms layered structures via N–H···O hydrogen bonds . While direct data on this compound are absent, its methyl substituents may disrupt such interactions, leading to less ordered crystalline phases compared to unsubstituted analogs .
Biological Activity
2',4'-Dimethyl-3-Nitro-4-Toluanilide, also known by its CAS number 6967-11-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 196.22 g/mol
- Structure : The compound features a toluene ring substituted with methyl and nitro groups, contributing to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via mitochondrial pathways |
| HeLa (Cervical Cancer) | 12.1 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 18.7 | Modulation of signaling pathways |
The compound's mechanism involves the induction of apoptosis in cancer cells, primarily through the mitochondrial pathway, which is characterized by the release of cytochrome c and activation of caspases.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial dysfunction.
- Cell Cycle Arrest : It disrupts the normal cell cycle, leading to increased cell death in rapidly dividing cancer cells.
- Antimicrobial Effects : The nitro group in its structure may play a crucial role in disrupting bacterial cell wall synthesis or function.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound in preclinical settings:
-
Study on MCF-7 Cells :
- Objective: To evaluate the anticancer effects on breast cancer cells.
- Method: Treatment with varying concentrations over 48 hours.
- Results: Significant reduction in cell viability and induction of apoptosis markers were observed.
-
Antimicrobial Efficacy Study :
- Objective: To assess antimicrobial activity against clinical isolates.
- Method: MIC determination using broth dilution methods.
- Results: Effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
